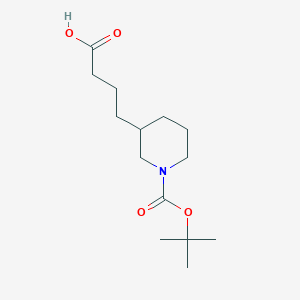

4-(1-Boc-piperidin-3-yl)-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-5-7-11(10-15)6-4-8-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVUQUJJLJBFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661414 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318536-95-7 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(1-Boc-piperidin-3-yl)-butyric acid chemical properties

An In-depth Technical Guide to 4-(1-Boc-piperidin-3-yl)-butyric acid

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, chemists, and drug development professionals who utilize complex intermediates for the synthesis of novel therapeutic agents. This guide delves into the compound's physicochemical properties, a detailed synthetic pathway, spectroscopic characterization, applications, and essential safety protocols, grounding all information in established scientific literature and supplier data.

Core Chemical Identity and Physicochemical Properties

This compound, registered under CAS Number 318536-95-7, is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a butyric acid side chain.[1][2] The Boc group serves as a crucial protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions and allowing for selective chemical transformations at the carboxylic acid terminus. This orthogonal protection strategy is fundamental in multi-step organic synthesis, enabling chemists to deprotect the nitrogen under acidic conditions when required for subsequent coupling reactions.

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system. The butyric acid moiety provides a versatile linker or a pharmacophoric element that can engage with biological targets.[3]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid | [1][4] |

| Synonyms | 1-Boc-Piperidine-3-butyric acid, 1-[(tert-Butoxy)carbonyl]-3-piperidinebutanoic acid | [1][4] |

| CAS Number | 318536-95-7 | [1][2][4][5][6] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1][2][7] |

| Molecular Weight | 271.35 g/mol | [1][2][5] |

| Boiling Point | 399.7 ± 15.0 °C (Predicted) | [1] |

| Form | Solid | [8] |

Synthesis and Purification: A Representative Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While numerous specific pathways exist, a common and logical approach involves the elaboration of a side chain from a commercially available, suitably functionalized piperidine derivative. The following protocol is a representative example derived from standard organic chemistry transformations.

The causality behind this experimental design lies in building the carbon chain from a known precursor. Starting with a protected piperidone allows for nucleophilic addition to establish the initial portion of the side chain, which is then chemically modified through reduction and hydrolysis to yield the final carboxylic acid. The Boc protecting group is essential throughout this sequence to ensure the piperidine nitrogen remains unreactive.

Caption: Representative synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate (Intermediate Alkene Ester)

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to form the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-piperidone (1.0 eq.) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target alkene.

Step 2: Synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)butanoate (Saturated Ester)

-

Dissolve the alkene ester from Step 1 in ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Stir the reaction vigorously for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the saturated ester, which is often used in the next step without further purification.

Step 3: Hydrolysis to this compound (Final Product)

-

Dissolve the saturated ester from Step 2 in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

-

Once the hydrolysis is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH ~3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Spectroscopic Characterization

While detailed spectra are lot-specific, the structure of this compound allows for the prediction of key spectroscopic features essential for its identification and quality control.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Boc group protons (-C(CH₃)₃) | ~1.45 ppm (singlet, 9H) |

| Piperidine & Butyrate protons (-CH-, -CH₂-) | ~1.0 - 3.8 ppm (complex multiplets) | |

| Carboxylic acid proton (-COOH) | >10 ppm (broad singlet, 1H) | |

| ¹³C NMR | Boc carbonyl carbon (-C=O) | ~155 ppm |

| Carboxylic acid carbonyl carbon (-C=O) | ~175-180 ppm | |

| Boc quaternary carbon (-C(CH₃)₃) | ~80 ppm | |

| Boc methyl carbons (-C(CH₃)₃) | ~28 ppm | |

| Piperidine & Butyrate carbons (-CH-, -CH₂-) | ~20 - 50 ppm | |

| FTIR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (carboxylic acid) | ~1710 cm⁻¹ | |

| C=O stretch (Boc carbamate) | ~1690 cm⁻¹ | |

| C-H stretch (alkane) | 2850-2980 cm⁻¹ |

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable intermediate in the synthesis of complex molecules for pharmaceutical research.[4] Its utility stems from the combination of the pharmacologically relevant piperidine core and the versatile butyric acid handle.

-

Scaffold for Novel Therapeutics: The compound serves as a foundational building block for creating libraries of molecules to be screened for biological activity. The piperidine nitrogen, after deprotection, can be functionalized via reductive amination, acylation, or arylation. The carboxylic acid can be converted to amides, esters, or other functional groups, allowing for extensive structural diversification.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): It is used in the synthesis of various potential drugs, including anticancer, antiviral, and hormone-based therapies.[4] The butyric acid portion of the molecule is particularly interesting, as butyrate derivatives are known to have biological activities, including the inhibition of histone deacetylase (HDAC), which is relevant in cancer therapy.[3]

-

Linker Technology: In the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), the butyric acid chain can serve as a component of a longer linker that connects a protein-binding moiety to an E3 ligase recruiter or a cytotoxic payload.

Caption: Logical relationship of the compound to its applications in drug discovery.

Safety, Handling, and Storage

As with any organic chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound may cause skin, eye, and respiratory tract irritation.[4][9][10] It is crucial to avoid dust formation and inhalation.[9][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4][9][11] Operations should be conducted in a well-ventilated area or a chemical fume hood.[4][9]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][11] The compound is generally stable under recommended storage conditions.[11]

References

- 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid CAS 318536-95-7 - BIOSYNCE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOg3-m8SReQYwwpw7QZ1glWJunczNho5fpR_nXCYENKNrORSgTdvuoK9_uOmi4Wt80JR_qOXIYe48iVb85HtbMoRV7zTie20j8IvnTq33tKezx7h4J8StNKYoFqIpD3oApQQRky57LzGP1rjFZJCz_UQ8wN2zYgpoDNWtCVF9TiUDI89dCeMc3TNSeFVqiePOSL0_n3Sjz5uUwkh6hBeb2ABscy3fHqQ==]

- 4-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)butanoic acid - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10400987]

- 4-(1-Boc-piperidin-4-yl)butanoic acid | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds022085]

- This compound | 318536-95-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB11118868_EN.htm]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC466310010&productDescription=N-BOC-4-PIPERIDONE+%3E95%25+1GR&vendorId=VN00032119&countryCode=US&language=en]

- This compound | CAS 318536-95-7 | SCBT. [URL: https://www.scbt.com/p/4-1-boc-piperidin-3-yl-butyric-acid-cas-318536-95-7]

- MSDS - Safety Data Sheet. [URL: https://www.aapptec.com/MSDS/UBG030.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]

- 4-(1-Boc-piperidin-4-yl)butanoic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/07099]

- Piperidin-3-one, N-Boc protected - Synquest Labs. [URL: https://www.synquestlabs.com/sds/4H51-1-88]

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152311/]

- tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21577785/]

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/icmree-15/25838539]

- (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. [URL: https://www.researchgate.

- Tert-butyl 4-[3-(methoxycarbonyl)phenoxy]piperidine-1-carboxylate - SynHet. [URL: https://synhet.com/tert-butyl-4-[3-(methoxycarbonyl)

- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0232]

- This compound | CAS 318536-95-7 | SCBT. [URL: https://www.scbt.com/p/4-1-boc-piperidin-3-yl-butyric-acid-cas-318536-95-7?s=s]

- This compound | C14H25NO4 | CID 44890927 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44890927]

- CAS 318536-95-7 | this compound - Alchem Pharmtech. [URL: https://www.alchempharmtech.com/product/318536-95-7/]

- Optimizing Drug Discovery: The Role of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid. [URL: https://www.linkedin.com/pulse/optimizing-drug-discovery-role-boc-r-3-amino-4-3-benzothienyl-yvjic]

- 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-1-Boc-piperidine]

- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-tert-Butoxycarbonyl-4-piperidinecarboxylic-acid]

- Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10990906/]

- Butyric acid: Applications and recent advances in its bioproduction - OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1605662]

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/145]

- Butyric acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. [URL: https://spectrabase.com/spectrum/BSdPCRjNrCZ]

Sources

- 1. This compound | 318536-95-7 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. scbt.com [scbt.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. This compound | C14H25NO4 | CID 44890927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(1-Boc-piperidin-4-yl)butanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. peptide.com [peptide.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

4-(1-Boc-piperidin-3-yl)-butyric acid CAS 318536-95-7

An In-depth Technical Guide to 4-(1-Boc-piperidin-3-yl)-butyric acid (CAS 318536-95-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in modern pharmaceutical synthesis. The document details the compound's chemical and physical properties, a proposed synthetic route with a detailed experimental protocol, purification methods, and in-depth analytical characterization. The guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis of complex molecules, particularly in the fields of oncology and virology.

Introduction

This compound, with CAS Registry Number 318536-95-7, is a bifunctional molecule that incorporates a protected piperidine ring and a butyric acid side chain. The piperidine scaffold is a prevalent structural motif in a vast array of bioactive molecules and approved drugs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability and allows for selective chemical transformations, making it an ideal building block in multi-step syntheses. The butyric acid moiety offers a handle for further functionalization, such as amide bond formation, to link the piperidine core to other molecular fragments. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, including potential anticancer and antiviral drugs.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 318536-95-7 |

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| IUPAC Name | 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)butanoic acid |

| Synonyms | This compound, 1-[(tert-Butoxy)carbonyl]-3-piperidinebutanoic acid |

| Appearance | White to off-white solid (predicted) |

| Purity | Typically ≥98% |

Synthesis and Purification

Proposed Synthetic Workflow

The proposed three-step synthesis is outlined below. It involves the alkylation of N-Boc-3-cyanopiperidine, followed by nitrile hydrolysis to an ester, and subsequent saponification to the desired carboxylic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(4-oxobutyl)piperidine-1-carboxylate (Intermediate Aldehyde)

This step involves the deprotonation of N-Boc-3-cyanopiperidine at the α-position to the nitrile, followed by alkylation with a protected 3-carbon electrophile, and subsequent deprotection to reveal the aldehyde.

-

To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of N-Boc-3-cyanopiperidine (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

-

Add 3-bromopropionaldehyde diethyl acetal (1.2 eq.) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude product in a mixture of THF and 1M HCl and stir at room temperature for 4 hours to hydrolyze the acetal.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Purify the crude product by flash column chromatography on silica gel to afford the intermediate aldehyde.

Step 2: Synthesis of Ethyl 4-(1-Boc-piperidin-3-yl)butanoate

A Wittig reaction is employed to convert the aldehyde to the α,β-unsaturated ester, which is then reduced to the saturated ester.

-

To a suspension of (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous dichloromethane (DCM), add a solution of the intermediate aldehyde from Step 1 (1.0 eq.) in DCM.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture and purify by flash column chromatography to isolate the α,β-unsaturated ester.

-

Dissolve the unsaturated ester in ethanol and add Pd/C (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield the crude ethyl 4-(1-Boc-piperidin-3-yl)butanoate, which can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

The final step is the saponification of the ethyl ester to the carboxylic acid.[2][3]

-

Dissolve the ethyl ester from Step 2 (1.0 eq.) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white to off-white solid. Purity can be assessed by HPLC and NMR spectroscopy.

Analytical Characterization

As no publicly available spectra for this specific compound were found, the following data are predicted based on the analysis of its constituent functional groups and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~3.8-4.1 | m | 2H | -CH₂- (piperidine, adjacent to N) |

| ~2.7-2.9 | m | 2H | -CH₂- (piperidine, adjacent to N) |

| ~2.3 | t | 2H | -CH₂-COOH |

| ~1.1-2.0 | m | 9H | Piperidine ring protons and -CH₂-CH₂-CH₂- |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | -COOH |

| ~155 | -C=O (Boc) |

| ~79 | -C(CH₃)₃ (Boc) |

| ~45-50 | -CH₂- (piperidine, adjacent to N) |

| ~30-40 | Piperidine ring carbons and butyric acid chain carbons |

| 28.4 | -C(CH₃)₃ (Boc) |

The chemical shifts of the piperidine ring protons are expected to be broad due to conformational isomers introduced by the Boc group.[4] The carboxylic acid proton signal is also expected to be broad and its chemical shift can be concentration-dependent.[5]

Mass Spectrometry (MS)

Mass spectral analysis is crucial for confirming the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS):

-

Expected [M+H]⁺: m/z 272.18

-

Expected [M+Na]⁺: m/z 294.16

-

-

Fragmentation Analysis: The fragmentation of N-Boc-piperidine derivatives is well-characterized.[1] Common fragmentation pathways include the loss of the Boc group or isobutylene.

-

Loss of tert-butyl group (-57 Da): A significant fragment at m/z 215 is expected.

-

Loss of the Boc group (-101 Da): A fragment corresponding to the deprotected piperidine derivative at m/z 171 is also anticipated.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the carbamate functional groups.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2975, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1450, ~1365 | Medium | C-H bend |

| ~1250, ~1160 | Strong | C-O stretch (carbamate) |

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of complex molecular architectures. The presence of the Boc-protected piperidine allows for its incorporation into molecules where this saturated heterocycle is a key pharmacophoric element. The butyric acid side chain provides a reactive handle for coupling reactions, most commonly amide bond formation, to link the piperidine core to other parts of a target molecule.

This intermediate is particularly valuable in the development of:

-

Enzyme Inhibitors: The piperidine ring can be designed to fit into the active site of enzymes, while the butyric acid chain can be used to introduce functionalities that interact with specific residues or to attach the molecule to a larger scaffold.

-

Receptor Ligands: Many receptor ligands incorporate a basic nitrogen atom, and the piperidine moiety can serve this role after deprotection of the Boc group.

-

PROTACs and Molecular Glues: The carboxylic acid can be used as an attachment point for linkers in the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.

The structural features of this compound make it a valuable asset in the synthesis of novel therapeutics, particularly in the fields of oncology and virology.

Safety Information

While a comprehensive safety profile for this specific compound is not available, based on structurally related molecules, it should be handled with appropriate care. It may cause skin and eye irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate for organic and medicinal chemists. Its bifunctional nature, combining a protected piperidine ring with a reactive carboxylic acid side chain, allows for its use in the synthesis of a wide range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and detailed analytical characterization to aid researchers in its effective utilization.

References

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid CAS 318536-95-7. Retrieved from [Link]

-

ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

-

UCLA. (n.d.). IR: carboxylic acids. Retrieved from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid: A Key Intermediate in Medicinal Chemistry

Introduction: The Strategic Importance of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a versatile three-dimensional scaffold for precise pharmacophore placement. Within this important class of building blocks, 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid has emerged as a particularly valuable intermediate. Its unique structure, featuring a strategically placed butanoic acid side chain on a Boc-protected piperidine ring, offers medicinal chemists a powerful tool for developing novel therapeutics, especially those targeting the central nervous system.

This technical guide provides a comprehensive overview of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid, delving into its chemical and physical properties, synthesis, and critical applications in drug development. The discussion is tailored for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying scientific rationale for its use.

Physicochemical Properties and Structural Characterization

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid is a white to off-white solid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.[1][2] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction.

A related and often commercially available isomer is 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)butanoic acid, which shares the same molecular formula and weight but differs in the attachment point of the butanoic acid side chain to the piperidine ring.[3]

| Property | Value | Reference |

| CAS Number | 318536-95-7 | [4] |

| Molecular Formula | C14H25NO4 | [3][4] |

| Molecular Weight | 271.35 g/mol | [3][4] |

| Appearance | White powder | [2] |

| Storage Conditions | 0-8°C | [2] |

The structural integrity and purity of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid: A Strategic Approach

The synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid and its derivatives often begins with a commercially available piperidine precursor. A common strategy involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction or modification of the side chain.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway. The choice of starting materials and specific reagents may vary, but the core logic of protection, side-chain formation, and deprotection (if necessary for the final application) remains consistent.

Caption: Generalized synthetic workflow for 4-(1-(Boc)piperidin-3-yl)butanoic acid.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol for the synthesis, drawing upon general principles of organic synthesis for piperidine derivatives.[5][6]

Step 1: N-Boc Protection of a Piperidine-3-acetic acid derivative

-

Rationale: The Boc protecting group is employed to prevent the secondary amine of the piperidine ring from participating in undesired side reactions during subsequent synthetic steps. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

-

Procedure:

-

Dissolve the starting piperidine-3-acetic acid derivative in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium bicarbonate, to neutralize any acid present and facilitate the reaction.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.

-

Step 2: Elongation of the Side Chain (if necessary)

-

Rationale: If the starting material has a shorter side chain (e.g., acetic acid), it will need to be elongated to the butanoic acid chain. This can be achieved through various organic chemistry reactions, such as the Arndt-Eistert homologation or by using a malonic ester synthesis approach.

Step 3: Hydrolysis to the Carboxylic Acid

-

Rationale: If the side chain is introduced as an ester, a final hydrolysis step is required to obtain the desired carboxylic acid.

-

Procedure:

-

Dissolve the ester intermediate in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product, 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid.

-

Applications in Drug Discovery and Medicinal Chemistry

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid is a versatile building block with significant applications in the synthesis of a wide array of biologically active molecules.[1][2]

GABA Analogues and Neurological Disorders

A primary application of this compound is in the synthesis of γ-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological disorders, including epilepsy, anxiety, and neuropathic pain.[7][8]

-

Rationale for Structural Modification: GABA itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier and its rapid metabolism.[8] The development of GABA analogues aims to overcome these limitations by modifying the GABA backbone to enhance properties like lipophilicity.[8][9]

-

Role of the Piperidine Scaffold: The piperidine ring in 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid serves as a rigid scaffold that can mimic the conformation of GABA required for receptor binding. The butanoic acid side chain provides the necessary carboxylic acid functionality, a key feature of the GABA pharmacophore.

The synthesis of these analogues often involves coupling the carboxylic acid of the title compound with other molecules or further modifying the piperidine ring. This allows for the creation of a diverse library of compounds that can be screened for their activity at GABA receptors or their ability to modulate GABAergic neurotransmission.[10][11]

Other Therapeutic Areas

Beyond its use in developing GABA analogues, this compound is a valuable intermediate for synthesizing molecules targeting a range of diseases. The piperidine moiety is a common feature in drugs for various conditions, and the butanoic acid side chain provides a convenient point for chemical elaboration.[4][6] This includes its potential use in the development of:

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid. It may cause skin and eye irritation.[3][4] Therefore, it is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Conclusion

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid is a strategically important building block in modern medicinal chemistry. Its well-defined structure, featuring a versatile piperidine scaffold and a modifiable butanoic acid side chain, makes it an ideal starting point for the synthesis of a wide range of therapeutic agents. Its prominent role in the development of GABA analogues highlights its significance in the quest for new treatments for neurological disorders. As drug discovery continues to evolve, the demand for such well-designed, functionalized intermediates is likely to grow, solidifying the importance of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic acid in the synthetic chemist's toolbox.

References

-

BIOSYNCE. (n.d.). 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid CAS 318536-95-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrolidine, thiomorpholine and piperidine GABA analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)butanoic acid. PubChem. Retrieved from [Link]

-

Geronikaki, A., et al. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 23(11), 2976. [Link]

-

Khaliullin, I., et al. (2014). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry, 57(13), 5747-5758. [Link]

-

MDPI. (2021). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 26(16), 4935. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)butanoic acid | C14H25NO4 | CID 10400987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4-(1-Boc-piperidin-3-yl)-butyric acid: A Technical Guide

Introduction

4-(1-Boc-piperidin-3-yl)-butyric acid is a bifunctional molecule incorporating a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a butyric acid side chain. This compound serves as a valuable building block in medicinal chemistry and drug discovery, enabling the synthesis of more complex molecules with potential therapeutic applications. The Boc-protecting group offers a stable yet readily cleavable handle for synthetic manipulations, while the piperidine scaffold is a common motif in many pharmaceuticals. The carboxylic acid moiety provides a versatile point for derivatization, such as amide bond formation.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and quality control during synthesis and downstream applications. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes predicted data, detailed interpretation, and standardized protocols for data acquisition, designed to support researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H and ¹³C NMR Data

Note: The following data are predicted based on the chemical structure and known chemical shifts of similar compounds. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1 | 10-12 | Broad Singlet | 1H |

| 2, 2' | 2.35 | Triplet | 2H |

| 3, 3' | 1.65 | Multiplet | 2H |

| 4, 4' | 1.45-1.55 | Multiplet | 2H |

| 5 | 1.70-1.85 | Multiplet | 1H |

| 6, 10 (axial) | 2.70-2.85 | Multiplet | 2H |

| 6, 10 (equatorial) | 4.00-4.15 | Multiplet | 2H |

| 7 (axial), 8 (axial), 9 (axial) | 1.10-1.30 | Multiplet | 3H |

| 7 (equatorial), 8 (equatorial), 9 (equatorial) | 1.60-1.75 | Multiplet | 3H |

| 12 | 1.46 | Singlet | 9H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| 1 | 179-181 |

| 2 | 34-36 |

| 3 | 29-31 |

| 4 | 22-24 |

| 5 | 35-37 |

| 6 | 45-47 |

| 7 | 25-27 |

| 8 | 30-32 |

| 9 | 44-46 |

| 11 | 155-157 |

| 12 | 79-81 |

| 13 | 28-30 |

Structural Assignment and Interpretation

The predicted NMR data reveals the key structural features of this compound.

Caption: Molecular structure of this compound with atom numbering.

In the ¹H NMR spectrum, the carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (10-12 ppm) due to hydrogen bonding.[1][2] The protons of the butyric acid side chain will exhibit characteristic multiplets. The protons on the piperidine ring are more complex due to its chair conformation and the presence of the bulky Boc group, which can lead to distinct signals for axial and equatorial protons. The nine protons of the tert-butyl group of the Boc protecting group will give a sharp singlet around 1.46 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is predicted to be the most downfield signal (179-181 ppm).[3] The carbonyl of the Boc group will appear around 155-157 ppm. The quaternary carbon and the methyl carbons of the Boc group will have characteristic signals around 79-81 ppm and 28-30 ppm, respectively. The remaining carbons of the piperidine ring and the butyric acid chain will appear in the aliphatic region.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be a suitable solvent.[3][4]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -1 to 13 ppm.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions

Note: The following data are predicted based on the functional groups present and general IR correlation tables.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2500-3300 | Broad | Carboxylic Acid | O-H Stretch |

| 2850-2960 | Medium | Alkyl C-H | C-H Stretch |

| ~1710 | Strong | Carboxylic Acid | C=O Stretch |

| ~1690 | Strong | Carbamate (Boc) | C=O Stretch |

| 1160-1250 | Strong | Carbamate (Boc) | C-O Stretch |

| 1210-1320 | Medium | Carboxylic Acid | C-O Stretch |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the Boc-carbamate functional groups.[5][6][7][8][9] A very broad band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[5][8][9] Two strong carbonyl (C=O) stretching bands are predicted: one around 1710 cm⁻¹ for the carboxylic acid and another around 1690 cm⁻¹ for the Boc-carbamate.[6][8][9] The C-H stretching vibrations of the alkyl portions of the molecule will appear in the 2850-2960 cm⁻¹ region. Additionally, strong C-O stretching bands for both the carboxylic acid and the carbamate will be present in the fingerprint region.

Caption: Key predicted vibrational modes for this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient technique that requires minimal sample preparation.[10][11][12]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the solid sample and the crystal surface.[10][13]

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

Note: The following data are predicted for electrospray ionization (ESI), a soft ionization technique.

Table 4: Predicted m/z Values for Key Ions

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 272.18 | Protonated molecular ion |

| [M+Na]⁺ | 294.16 | Sodium adduct |

| [M-H]⁻ | 270.17 | Deprotonated molecular ion |

| [M-55]⁺ | 216.13 | Loss of isobutylene from the Boc group |

| [M-99]⁺ | 172.12 | Loss of the entire Boc group |

Interpretation of the Mass Spectrum

Using a soft ionization technique like ESI, the protonated molecular ion [M+H]⁺ is expected to be a prominent peak in the positive ion mode.[14][15][16] In the negative ion mode, the deprotonated molecular ion [M-H]⁻ will be observed.

A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da), though the resulting fragment would be neutral. A more common fragmentation is the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da).[17][18] The loss of isobutylene (C₄H₈) results in a fragment with m/z 216.13. The loss of the entire Boc group gives a fragment with m/z 172.12. Further fragmentation of the butyric acid side chain can also occur.

Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[19] Further dilute this stock solution to a final concentration of about 1-10 µg/mL with the same solvent.[19]

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be coupled with a liquid chromatography system (LC-MS) for sample introduction or infused directly.

-

Infusion: For direct infusion, introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

ESI Source Parameters: Optimize the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable and intense signal.[16]

-

Mass Analyzer: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the molecular ion of interest ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

References

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]

-

Attenuated Total Reflectance (ATR). University of York. Available at: [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

-

Sample Preparation – FT-IR/ATR. University of California, Davis. Available at: [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information. Available at: [Link]

-

Imaging-Biological Tissues: Desorption Electrospray Ionization Mass Spectrometry. JoVE. Available at: [Link]

-

Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. Available at: [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. Available at: [Link]

-

IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Bruker. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

IR: carboxylic acids. University of Calgary. Available at: [Link]

-

Infrared Spectrometry. Michigan State University. Available at: [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines... Reddit. Available at: [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

-

Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry. Available at: [Link]

-

Carboxylic acid NMR. Chemistry Stack Exchange. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 11. agilent.com [agilent.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Mass spectrometry of 4-(1-Boc-piperidin-3-yl)-butyric acid

An In-depth Technical Guide to the Mass Spectrometry of 4-(1-Boc-piperidin-3-yl)-butyric acid

Introduction

Overview of this compound: Structure and Significance

This compound is a bifunctional organic molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a butyric acid side chain. This compound serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the Boc protecting group offers a stable yet readily cleavable means of masking the reactivity of the piperidine nitrogen during synthetic transformations.[3][4] The carboxylic acid moiety provides a handle for further functionalization, such as amide bond formation in peptide synthesis or the creation of other derivatives.[1] Its utility is particularly noted in the synthesis of analgesics, anti-inflammatory drugs, and in neuroscience research.[1]

The Role of Mass Spectrometry in the Analysis of Pharmaceutical Intermediates

Mass spectrometry (MS) is an indispensable analytical technique in the pharmaceutical industry for the structural elucidation, purity assessment, and quantification of synthetic intermediates and active pharmaceutical ingredients (APIs). Its high sensitivity and specificity allow for the confident identification of compounds and their related impurities, even at trace levels. For a molecule like this compound, mass spectrometry is crucial for verifying its identity post-synthesis and for monitoring its conversion in subsequent reactions.

Objectives of this Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. As a Senior Application Scientist, the aim is to move beyond a simple recitation of data and provide a deep, mechanistic understanding of the molecule's behavior in the mass spectrometer. We will explore its ionization characteristics, predict its fragmentation patterns based on first principles and established literature, and present a detailed, step-by-step protocol for its analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their daily workflows.

Physicochemical Properties and Expected Mass Spectrometric Behavior

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an appropriate analytical method.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₅NO₄ | [5] |

| Molecular Weight | 271.35 g/mol | [5] |

| Monoisotopic Mass | 271.17835828 Da | [6] |

| IUPAC Name | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid | [5] |

| Form | Solid |

Ionization Considerations for a Boc-Protected Carboxylic Acid

The choice of ionization technique is critical for the successful analysis of any compound. For a molecule with the structural features of this compound, electrospray ionization (ESI) is the most suitable method due to the presence of ionizable groups.

-

Positive Ion Mode (ESI+): In positive ion mode, the basic nitrogen of the piperidine ring can be readily protonated to form the [M+H]⁺ ion. This is often the preferred mode for piperidine-containing compounds.[4]

-

Negative Ion Mode (ESI-): The carboxylic acid group is acidic and can be deprotonated to form the [M-H]⁻ ion.[7] The choice between positive and negative mode will depend on the specific analytical conditions and the desired sensitivity.

In addition to the protonated or deprotonated molecule, it is common to observe adducts with ions present in the mobile phase. In positive ion mode, common adducts include [M+Na]⁺ and [M+K]⁺. In negative ion mode, formate ([M+HCOO]⁻) or chloride ([M+Cl]⁻) adducts may be seen.[8]

Experimental Methodology

The following section outlines a typical workflow for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient for screening and analysis of small molecules. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 2 µL | |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) | |

| Polarity | Positive | To target the protonation of the piperidine nitrogen. |

| MS1 Scan Range | m/z 100-500 | To encompass the precursor ion and potential adducts. |

| MS/MS Activation | Collision-Induced Dissociation (CID) | |

| Collision Energy | 10-40 eV (Ramped) | A ramped collision energy ensures the capture of a wide range of fragment ions. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

For unambiguous confirmation of the elemental composition, high-resolution mass spectrometry (HRMS) is recommended. The theoretical exact mass of the protonated molecule [C₁₄H₂₅NO₄+H]⁺ is 272.1856 Da. An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the compound's identity.

Interpreting the Mass Spectra of this compound

Expected Molecular Ions and Adducts in the Full Scan (MS1) Spectrum

In the full scan MS1 spectrum, the following ions are expected to be observed:

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₄H₂₅NO₄+H]⁺ | 272.1856 |

| [M+Na]⁺ | [C₁₄H₂₅NO₄+Na]⁺ | 294.1676 |

| [M+K]⁺ | [C₁₄H₂₅NO₄+K]⁺ | 310.1415 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺, m/z 272.19) will provide structural information through characteristic fragmentation patterns. The fragmentation is expected to be dominated by the lability of the Boc group, with contributions from the carboxylic acid and piperidine ring.

The Boc group is notoriously labile in the gas phase and is a primary driver of fragmentation.[9] Key neutral losses include:

-

Loss of isobutylene (C₄H₈, 56 Da): This is a very common fragmentation pathway for Boc-protected amines.[10]

-

Loss of the entire Boc group (C₅H₉O₂, 101 Da): This results in the deprotected piperidine.

-

Loss of tert-butanol (C₄H₁₀O, 74 Da): Another possible fragmentation pathway.[11]

-

Loss of CO₂ (44 Da) following the loss of isobutylene. [3]

Caption: Fragmentation of the Boc group.

The carboxylic acid can undergo characteristic neutral losses:

-

Loss of water (H₂O, 18 Da): A common fragmentation for carboxylic acids.

-

Loss of the carboxyl group (COOH, 45 Da) or CO and H₂O. [12]

Caption: Fragmentation of the carboxylic acid.

The piperidine ring itself can undergo cleavage, often initiated by the charge on the nitrogen atom. This can lead to a variety of smaller fragment ions.[4]

Caption: Piperidine ring fragmentation.

Proposed Consolidated Fragmentation Pathway of this compound

The following diagram illustrates the most probable interconnected fragmentation pathways for the protonated molecule.

Caption: Proposed fragmentation pathway.

Summary of Expected Fragment Ions

This table summarizes the most likely and diagnostic fragment ions to be observed in the MS/MS spectrum of this compound.

| m/z (Observed) | Proposed Formula | Neutral Loss | Description |

| 272.19 | [C₁₄H₂₆NO₄]⁺ | - | Protonated Molecule |

| 254.17 | [C₁₄H₂₄NO₃]⁺ | H₂O | Loss of water from the carboxylic acid |

| 216.13 | [C₁₀H₁₈NO₄]⁺ | C₄H₈ | Loss of isobutylene from the Boc group |

| 172.14 | [C₉H₁₈NO₂]⁺ | C₄H₈ + CO₂ | Loss of isobutylene and carbon dioxide |

| 171.12 | [C₉H₁₇NO₂]⁺ | C₅H₉O₂ | Loss of the entire Boc group |

| 154.13 | [C₉H₁₆NO]⁺ | C₄H₈ + CO₂ + H₂O | Subsequent loss of water |

Conclusion

Key Takeaways for the Analysis of this compound

The mass spectrometric analysis of this compound is straightforward with the appropriate methodology. The key diagnostic features are the characteristic neutral losses from the Boc protecting group, particularly the loss of 56 Da (isobutylene). ESI in positive ion mode coupled with tandem mass spectrometry provides rich structural information, allowing for confident identification. Accurate mass measurement via HRMS should be employed for definitive confirmation of the elemental composition.

Broader Implications for the Analysis of Boc-Protected Compounds

The principles outlined in this guide are broadly applicable to the analysis of other Boc-protected compounds. The lability of the Boc group is a consistent and predictable feature that can be used as a diagnostic tool in structural elucidation.[3][9] Understanding these fundamental fragmentation pathways is essential for any scientist working with protected amines and amino acids in a drug discovery and development setting.

References

- Watson, J. T., & Sparkman, O. D. (2007).

- de Hoffmann, E., & Stroobant, V. (2007).

-

PubChem. (n.d.). 4-(1-((Tert-butoxy)carbonyl)piperidin-3-yl)butanoic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

-

Gupta, S., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 593-603. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved January 5, 2026, from [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)butanoic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

BIOSYNCE. (n.d.). 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid CAS 318536-95-7. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2006). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved January 5, 2026, from [Link]

-

Guella, G., et al. (2005). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 40(5), 634-647. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynce.com [biosynce.com]

- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 318536-95-7 [amp.chemicalbook.com]

- 6. 4-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)butanoic acid | C14H25NO4 | CID 10400987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Infrared Spectrum of 4-(1-Boc-piperidin-3-yl)-butyric acid

Introduction

4-(1-Boc-piperidin-3-yl)-butyric acid is a valuable bifunctional molecule commonly utilized as a building block in medicinal chemistry and drug development.[1] Its structure incorporates a carboxylic acid moiety, a piperidine ring, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination of functional groups makes it a versatile intermediate for synthesizing more complex pharmaceutical agents.[1][2]

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation and quality control of such molecules. It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds. This guide offers a detailed analysis of the expected IR spectrum of this compound, explains the experimental rationale for acquiring a high-quality spectrum, and provides a framework for data validation, ensuring scientific rigor and trustworthiness in its characterization.

Molecular Structure and Key Vibrational Modes

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with characteristic vibrational frequencies. The structure contains four primary regions of interest for IR analysis: the carboxylic acid, the Boc-carbamate, the saturated alkyl chains, and the piperidine ring.

Caption: Molecular structure of this compound.

-

Carboxylic Acid (-COOH): This group is a dominant feature in an IR spectrum. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state. This dimerization profoundly influences the O-H and C=O stretching vibrations.

-

Boc-Carbamate (-NCOOC(CH₃)₃): As a carbamate ester, this group possesses a distinct carbonyl (C=O) bond and several C-O and C-N bonds, which give rise to characteristic absorptions.

-

Alkyl Moieties (Piperidine Ring and Butyric Acid Chain): The saturated C-H bonds in the piperidine ring, the butyric acid chain, and the tert-butyl group will produce characteristic stretching and bending vibrations.

Predicted IR Spectrum: A Band-by-Band Analysis

The superposition of the vibrational modes from each functional group generates the final spectrum. The most diagnostically significant regions are the hydroxyl/C-H stretch region (4000-2500 cm⁻¹) and the carbonyl region (1800-1650 cm⁻¹).

Key Spectral Regions and Expected Absorptions

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |

| 3300–2500 | O–H stretch | Carboxylic Acid (dimer) | Very Strong, Very Broad |

| 3000–2850 | C–H stretch | Alkyl (CH, CH₂, CH₃) | Medium-Strong, Sharp peaks superimposed on the O-H band |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Very Strong, Sharp |

| ~1690 | C=O stretch | Carbamate (Boc group) | Very Strong, Sharp |

| 1470–1430 | C–H bend | Alkyl (CH₂) | Medium, Variable |

| 1440–1395 | O–H bend | Carboxylic Acid | Medium, Broad |

| 1390 & 1365 | C–H bend | tert-butyl group | Medium, often a characteristic doublet |

| 1320–1210 | C–O stretch | Carboxylic Acid | Strong, Broad |

| 1250–1150 | C–O stretch & C-N Stretch | Carbamate (Boc group) | Strong |

| 950–910 | O–H bend (out-of-plane) | Carboxylic Acid (dimer) | Medium, Broad |

Detailed Interpretation

-

The O-H and C-H Stretching Region (3300-2500 cm⁻¹): The most unmistakable feature of a carboxylic acid is the extremely broad O-H stretching band that dominates this region.[3][4][5][6] This broadening is a direct consequence of the strong hydrogen bonding in the dimeric form.[3][4] Superimposed on this broad absorption, one should observe several sharp, well-defined peaks between 3000 cm⁻¹ and 2850 cm⁻¹, which are characteristic of the C-H stretching vibrations from the numerous alkyl groups in the molecule.[7]

-

The Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹): This region is critical for confirming the presence of both the carboxylic acid and the Boc-carbamate.

-

Carboxylic Acid Carbonyl: For a saturated, hydrogen-bonded dimer, the C=O stretch appears as a very strong and intense band around 1710 cm⁻¹.[6][8]

-

Carbamate Carbonyl: The C=O stretch of the Boc group is also very strong and typically appears at a slightly lower wavenumber, often in the 1700-1680 cm⁻¹ range.[9]

-

Expected Appearance: Due to the proximity of these two absorptions, the spectrum will likely show a single, very intense, and possibly broadened or asymmetric peak centered around 1700 cm⁻¹, representing the overlap of both carbonyl stretches. This will be the most intense band in the entire spectrum.

-

-

The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex, overlapping signals that are unique to the molecule.

-

C-O Stretching and O-H Bending: A strong, broad band between 1320-1210 cm⁻¹ is characteristic of the C-O stretch of the carboxylic acid dimer.[3] In-plane O-H bending also contributes a broad feature around 1440-1395 cm⁻¹.[3]

-

Boc Group Vibrations: The Boc group presents several characteristic bands. A doublet around 1390 cm⁻¹ and 1365 cm⁻¹ is indicative of the tert-butyl group's symmetric and asymmetric C-H bending modes. Furthermore, strong absorptions related to the carbamate's C-O and C-N stretching modes are expected between 1250 cm⁻¹ and 1150 cm⁻¹.[9]

-

Alkyl Bending: Methylene (-CH₂-) scissoring vibrations appear around 1465 cm⁻¹.

-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the use of Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a modern and efficient method for analyzing solid samples.

Instrumentation: FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.

Step-by-Step Methodology

-

Instrument Preparation & Verification:

-

Rationale: Ensures the instrument is functioning correctly before sample analysis.

-

Action: Turn on the spectrometer and allow the source and detector to stabilize for at least 30 minutes. If required by internal SOPs, run an instrument performance qualification (IPQ) using a certified polystyrene standard.

-

-

ATR Crystal Cleaning:

-

Rationale: Prevents cross-contamination and ensures the collected spectrum is solely from the analyte.

-

Action: Clean the ATR crystal surface thoroughly with a solvent-grade isopropanol or ethanol-moistened, lint-free wipe. Dry completely.

-

-

Background Spectrum Collection:

-

Rationale: This is a critical self-validating step. The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which is then mathematically subtracted from the sample spectrum.

-

Action: With the clean, empty ATR anvil in place, collect a background spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Rationale: Requires a small amount of sample and ensures intimate contact with the ATR crystal for a strong signal.

-

Action: Place a small amount (1-5 mg) of solid this compound onto the center of the ATR crystal.

-

-

Pressure Application:

-

Rationale: Good contact between the solid sample and the crystal is essential for ATR. The pressure anvil ensures this contact, maximizing the signal-to-noise ratio.

-

Action: Lower the pressure anvil and apply consistent pressure to the sample, compressing it against the crystal.

-

-

Sample Spectrum Collection:

-

Rationale: This is the data acquisition step.

-

Action: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

-

Post-Analysis Cleaning:

-

Rationale: Leaves the instrument ready for the next user and prevents sample carryover.

-

Action: Release the pressure, remove the bulk of the sample, and clean the ATR crystal and anvil tip thoroughly as described in Step 2.

-

Caption: Experimental workflow for ATR-FTIR analysis.

Trustworthiness: A Self-Validating System

The integrity of the final spectrum relies on a self-validating process.

-

Background Correction: A properly collected background is the first line of defense. After data acquisition, inspect the spectrum for signs of incomplete background subtraction. Sharp, rotational peaks around 2360 cm⁻¹ indicate atmospheric CO₂, while broad, rolling features from 3700-3200 cm⁻¹ and around 1630 cm⁻¹ suggest water vapor. If present, a new background should be collected.

-

Lineweight and Intensity: The most intense peak (the carbonyl stretch) should typically have an absorbance value below 1.5. If the peaks are "flat-topped," the signal has saturated the detector, and less sample should be used.

-

Reproducibility: A trustworthy protocol yields reproducible results. Running the sample in triplicate should produce virtually identical spectra, confirming the homogeneity of the sample and the consistency of the method.

-

Reference Comparison: The ultimate validation comes from comparing the acquired spectrum to a known reference spectrum from a trusted database or a previously qualified batch of material.

Conclusion